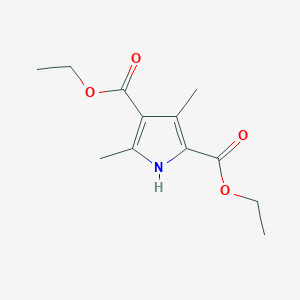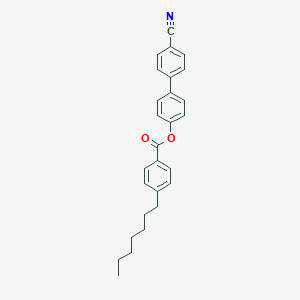
2-iodo-1-methylbenzimidazole
Vue d'ensemble
Description
2-iodo-1-methylbenzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-1-methylbenzimidazole typically involves the iodination of 1-methyl-1H-benzoimidazole. One common method includes the reaction of 1-methyl-1H-benzoimidazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions: 2-iodo-1-methylbenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include 2-azido-1-methyl-1H-benzoimidazole, 2-thiocyanato-1-methyl-1H-benzoimidazole, and various 2-alkylamino derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzimidazole ring, which may have different biological activities.
Applications De Recherche Scientifique
2-iodo-1-methylbenzimidazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-iodo-1-methylbenzimidazole involves its interaction with specific molecular targets and pathways. The iodine atom enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-benzoimidazole: Lacks the iodine atom, resulting in different chemical properties and biological activities.
2-Chloro-1-methyl-1H-benzoimidazole: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
2-Bromo-1-methyl-1H-benzoimidazole: Contains a bromine atom, which also affects its chemical and biological properties.
Uniqueness: 2-iodo-1-methylbenzimidazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activities compared to its chloro and bromo analogs . The iodine atom’s larger size and higher electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
34734-15-1 |
|---|---|
Formule moléculaire |
C8H7IN2 |
Poids moléculaire |
258.06g/mol |
Nom IUPAC |
2-iodo-1-methylbenzimidazole |
InChI |
InChI=1S/C8H7IN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3 |
Clé InChI |
JLJKZVGGJIIKIM-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1I |
SMILES canonique |
CN1C2=CC=CC=C2N=C1I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(5-{[(Tetrahydro-2-furanylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B512074.png)
![3-(5-{[(4-Carboxybenzyl)amino]methyl}-2-furyl)-4-chlorobenzoic acid](/img/structure/B512077.png)







![2-[4-(Hexyloxy)phenyl]-5-pentylpyrimidine](/img/structure/B512128.png)


![2H,3H-naphtho[2,3-d][1,3]oxazol-2-one](/img/structure/B512137.png)
![9-methyl-10-[(9-methyl-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-10-yl)methyl]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B512147.png)
